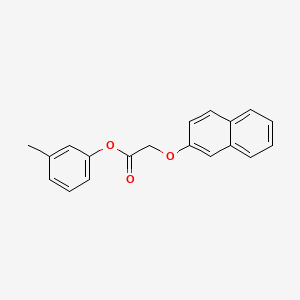

![molecular formula C15H22N2O4S B5555328 1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol](/img/structure/B5555328.png)

1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol and related compounds involves multicomponent reactions and subsequent cyclization steps. Notably, Saingar, Kumar, and Joshi (2011) describe the synthesis of biologically active 1H-1,4-diazepines through heterocyclization reactions involving ethylenediamine and silica sulphuric acid, leading to compounds with antimicrobial and anthelmintic activity (Saingar, Kumar, & Joshi, 2011). Additionally, Banfi et al. (2007) explored a two-step synthesis of diazepane systems via a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, yielding 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones with high yield (Banfi et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by complex heterocyclic systems that incorporate sulfonyl and acetyl functional groups, contributing to their unique chemical behavior and biological activity. For instance, Heo et al. (2020) investigated the migration of sulfonyl groups in the synthesis of 1,4-diazepines, demonstrating the formation of C-sulfonylated diazepines (Heo et al., 2020). This reflects the complexity and adaptability of the molecular structures within this chemical class.

Chemical Reactions and Properties

Chemical reactions involving 1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol derivatives are varied, including heterocyclization, nucleophilic substitution, and cyclization-dehydration reactions, as indicated by the work of Fesenko, Trafimova, and Shutalev (2012), who developed a general approach to synthesizing multi-functionalized diazepinones (Fesenko, Trafimova, & Shutalev, 2012).

科学的研究の応用

Synthesis and Biological Significance of 1,4-Diazepines

1,4-Diazepines are recognized for their diverse biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The significance of these compounds in medicinal chemistry is underscored by ongoing research into their synthesis and reactivity, aiming to develop new pharmaceuticals. The synthetic routes and chemical reactions of 1,4-diazepine derivatives have been extensively reviewed, highlighting their potential applications in the pharmaceutical industry (Rashid et al., 2019).

Antioxidant Capacity and Reaction Pathways

Research into the antioxidant capacities of compounds like 1,4-diazepines has also been conducted, focusing on understanding the reaction pathways that underlie their efficacy. Studies have detailed how some antioxidants, including those with phenolic nature, can form coupling adducts, contributing to their total antioxidant capacity and providing insights into their potential health benefits (Ilyasov et al., 2020).

Environmental and Biological Activities of Sulfonamides

Another relevant aspect of research is the study of sulfonamides, which include sulfonamide moieties similar to the phenylsulfonyl group in "1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol". Sulfonamides have been investigated for their diverse biological activities, such as their roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and their potential in treating a variety of diseases including cancer and glaucoma. The environmental fate and aquatic effects of related chemicals have also been reviewed, indicating their rapid biodegradation and low threat to aquatic life, which may be relevant for understanding the environmental impact of related compounds (Carta et al., 2012).

作用機序

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a volatile liquid, it might pose a flammability risk. If it is a solid, it might pose a dust explosion risk. Its toxicity would depend on factors such as its reactivity and the specific biological targets it interacts with .

将来の方向性

The future research directions for this compound could involve exploring its potential uses, based on its structure and properties. For example, if it has medicinal properties, it could be developed into a new drug. Alternatively, if it has unique physical or chemical properties, it could find use in materials science or chemical synthesis .

特性

IUPAC Name |

1-[4-[2-(benzenesulfonyl)ethyl]-6-hydroxy-1,4-diazepan-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-13(18)17-8-7-16(11-14(19)12-17)9-10-22(20,21)15-5-3-2-4-6-15/h2-6,14,19H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXUBLMINGQJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC(C1)O)CCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)

![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)

![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)

![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate](/img/structure/B5555294.png)

![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)

![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)

![3-[5-(1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-cyclopropylpropanamide](/img/structure/B5555325.png)

![N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide](/img/structure/B5555329.png)